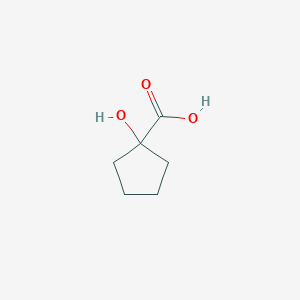

1-Hydroxycyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJABOWZNFOCHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901494 | |

| Record name | NoName_619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16841-19-3 | |

| Record name | 1-Hydroxycyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycyclopentanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxycyclopentanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxycyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468D8R6F8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Hydroxycyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxycyclopentanecarboxylic acid, a substituted α-hydroxy acid, presents a compelling subject for structural and conformational analysis. Its cyclopentane framework, combined with the presence of hydroxyl and carboxyl functional groups on the same carbon, gives rise to a unique interplay of steric and electronic effects that dictate its three-dimensional structure. This guide provides a comprehensive exploration of the molecular architecture and conformational landscape of this compound, integrating experimental data with theoretical insights. A thorough understanding of these properties is crucial for its application as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction: The Significance of Alicyclic α-Hydroxy Acids

α-Hydroxy acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group.[1] This structural motif is found in numerous biologically important molecules and imparts unique chemical properties, including increased acidity due to intramolecular hydrogen bonding.[1] When incorporated into an alicyclic framework like cyclopentane, the conformational constraints of the ring system add another layer of complexity to the molecule's behavior. This compound serves as an important intermediate in organic synthesis, with applications in the preparation of pharmaceuticals such as β-lactam antibiotics.[2][3] A deep understanding of its structure and conformational preferences is therefore essential for designing synthetic routes and predicting the properties of its derivatives.

Elucidating the Molecular Structure

A multi-faceted approach, combining solid-state analysis, solution-state studies, and computational modeling, is necessary to fully characterize the molecular structure of this compound.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallography provides a definitive view of the molecule's arrangement in the solid state. The crystal structure of this compound reveals that the cyclopentane ring is not planar but adopts a puckered conformation to alleviate torsional strain.[4] Specifically, it has been shown to crystallize in an envelope conformation.[4]

In the crystal lattice, intermolecular hydrogen bonds play a significant role in the overall packing. The hydroxyl and carboxyl groups of adjacent molecules interact, forming two-dimensional layers.[4][5] This intricate network of hydrogen bonds is a key feature of the supramolecular assembly of α-hydroxy acids in the crystalline state.[5][6]

Table 1: Key Crystallographic Data for this compound

| Parameter | Observation | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| Conformation | Envelope | [4] |

| Key Interactions | Intermolecular O—H⋯O hydrogen bonds | [4][5] |

This data is based on a published crystallographic study. For detailed atomic coordinates and bond lengths/angles, refer to the Cambridge Structural Database (CSD) entry associated with the cited literature.[7]

Solution-State Behavior: Spectroscopic Analysis

While X-ray crystallography provides a static picture, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the molecule's structure and dynamics in solution.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the atoms in the molecule. The proton NMR spectrum of this compound would be expected to show complex signals for the cyclopentane ring protons due to their diastereotopic nature, and distinct resonances for the hydroxyl and carboxylic acid protons.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying hydrogen bonding. The position and shape of the O-H stretching vibrations can indicate the presence and strength of both intramolecular and intermolecular hydrogen bonds.

Conformational Landscape: A Balance of Forces

The five-membered ring of cyclopentane is highly flexible and can adopt a range of non-planar conformations, with the envelope and twist forms being the most common. The presence of the hydroxyl and carboxyl substituents on the same carbon atom in this compound introduces specific steric and electronic interactions that influence the conformational equilibrium.

A key factor governing the conformation is the potential for intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. This interaction can stabilize certain conformations over others. The balance between minimizing steric hindrance and maximizing favorable hydrogen bonding interactions determines the preferred shape of the molecule in different environments.

Diagram 1: Conformational Analysis Workflow

Caption: A workflow illustrating the integration of computational and experimental methods for conformational analysis.

Synthesis and Chemical Reactivity

This compound can be synthesized through various routes. A common laboratory and industrial method involves the reaction of cyclopentanone with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form a cyanohydrin intermediate, which is then hydrolyzed to the carboxylic acid.[1]

Diagram 2: Synthetic Pathway from Cyclopentanone

Caption: A common synthetic route to this compound.

The presence of both a hydroxyl and a carboxylic acid group makes this compound a versatile building block for further chemical transformations. It can undergo reactions typical of alcohols (e.g., esterification, etherification) and carboxylic acids (e.g., esterification, amide formation, reduction).

Applications in Drug Discovery and Development

The rigid, yet three-dimensional, scaffold of the cyclopentane ring, combined with the functional handles of the hydroxyl and carboxyl groups, makes this compound an attractive starting material for the synthesis of new chemical entities in drug discovery. Its use as a reagent in the preparation of pyridone-conjugated monobactam antibiotics with gram-negative activity highlights its potential in the development of novel therapeutic agents.[3] The defined stereochemistry and conformational preferences of this molecule can be exploited to create compounds with specific spatial arrangements of functional groups, which is critical for achieving high-affinity binding to biological targets.

Conclusion

The molecular structure and conformational behavior of this compound are governed by a subtle interplay of ring strain, steric interactions, and hydrogen bonding. A comprehensive understanding of these features, obtained through a combination of experimental techniques and computational modeling, is paramount for its effective utilization in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of the key structural aspects of this important molecule, offering a foundation for further research and application.

References

-

Alpha hydroxycarboxylic acid. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117177, this compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Glidewell, C., & Low, J. N. (2007). 1-Hydroxycyclopentane-1-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4366. Retrieved from [Link]

-

Schmid, K., Jäger, W., & Suhm, M. A. (2004). Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol. Physical Chemistry Chemical Physics, 6(12), 3443-3447. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12924462, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

-

Levis, S. R., & Slovokhotov, Y. L. (2021). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 26(20), 6271. Retrieved from [Link]

-

Levis, S. R., & Slovokhotov, Y. L. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(19), 6271. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H10O3). Retrieved from [Link]

-

John Wiley & Sons, Inc. (n.d.). Cyclopentanecarboxylic acid, 1-hydroxy-. Retrieved from [Link]

Sources

- 1. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound. | 16841-19-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

A Spectroscopic Guide to 1-Hydroxycyclopentanecarboxylic Acid: Elucidating Structure Through NMR, IR, and MS Analysis

Abstract

This technical guide provides an in-depth analysis of the spectral data for 1-Hydroxycyclopentanecarboxylic acid (CAS No: 16841-19-3), a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating empirical data with foundational spectroscopic principles, this guide serves as a comprehensive reference for the structural elucidation and analytical characterization of this compound.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol , is a solid, weakly acidic organic compound.[1][3] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a cyclopentane ring, makes it a versatile building block in the synthesis of complex molecules, including novel antibiotics.[2] Accurate and thorough characterization of this molecule is paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming its structure and purity. This guide will delve into the theoretical underpinnings and practical application of these methods for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by probing the magnetic properties of its ¹H and ¹³C nuclei.

Methodologies for NMR Analysis

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those in the hydroxyl and carboxylic acid groups.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12 | Broad Singlet | 1H | -COOH |

| ~4-5 | Broad Singlet | 1H | -OH |

| ~1.7-2.2 | Multiplet | 8H | Cyclopentane -CH₂- |

Interpretation:

The proton of the carboxylic acid is anticipated to appear as a broad singlet significantly downfield, typically around 12 ppm, due to its acidic nature and participation in hydrogen bonding.[4] The hydroxyl proton is also expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The eight protons of the cyclopentane ring are chemically non-equivalent and will likely appear as a complex multiplet in the aliphatic region of the spectrum. The exact chemical shifts and multiplicities of these methylene protons would require higher-resolution 2D NMR techniques for complete assignment.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~180 | -COOH |

| ~70-80 | C-OH |

| ~20-40 | Cyclopentane -CH₂- |

Interpretation:

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to resonate at the downfield end of the spectrum, around 180 ppm.[4] The quaternary carbon atom attached to the hydroxyl group (C-OH) will appear in the range of 70-80 ppm. The methylene carbons of the cyclopentane ring will give rise to signals in the aliphatic region, typically between 20 and 40 ppm. Due to the symmetry of the molecule, fewer than four distinct signals may be observed for the cyclopentyl ring carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the characteristic functional groups present in this compound.

IR Spectroscopy Methodology

The solid nature of this compound lends itself well to analysis using the KBr pellet method.[1][5]

Experimental Protocol: KBr Pellet Preparation for FTIR Analysis

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3200 (broad) | O-H stretch | Alcohol |

| ~2950 | C-H stretch | Alkane |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1250 | C-O stretch | Carboxylic Acid/Alcohol |

Interpretation:

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this will be the O-H stretching vibration of the alcohol group. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak at approximately 1700 cm⁻¹. The presence of C-H stretching vibrations from the cyclopentane ring will be observed around 2950 cm⁻¹. Finally, C-O stretching vibrations for both the carboxylic acid and the alcohol will be present in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns.

Mass Spectrometry Methodology

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

Key Predicted Fragment Ions:

-

m/z = 113: Loss of a hydroxyl radical (•OH) from the molecular ion.

-

m/z = 85: Loss of a carboxyl group (-COOH) from the molecular ion. This would be a significant peak due to the stability of the resulting cyclopentyl cation.

-

m/z = 45: The carboxyl group itself, [COOH]⁺.

Fragmentation Pathway Visualization:

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The collective application of NMR, IR, and MS provides a robust and unequivocal confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key hydroxyl and carboxylic acid functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation. This comprehensive spectroscopic analysis is fundamental for ensuring the quality and identity of this important synthetic intermediate, thereby supporting its application in pharmaceutical research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. Cyclopentanecarboxylic acid, 1-hydroxy- - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Cyclopentanecarboxylic acid, 1-hydroxy- - Optional[FTIR] - Spectrum. [Link]

-

Homework.Study.com. How could you distinguish between the isomers cyclopentanecarboxylic acid and 4-hydroxycyclohexanone by 1H and 13C NMR spectroscopy? [Link]

-

NIST WebBook. Cyclopentanecarboxylic acid, 1-amino-. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

ChemBK. This compound. [Link]

-

NIST WebBook. Cyclopentylcarboxylic acid. [Link]

-

PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. [Link]

-

SpectraBase. 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oakwood Chemical. 1-Hydroxy-cyclopentanecarboxylic acid. [Link]

-

PubChemLite. This compound (C6H10O3). [Link]

-

LabSolutions. This compound. [Link]

-

PubChem. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. [Link]

Sources

A Deep Dive into the Solubility of 1-Hydroxycyclopentanecarboxylic Acid: A Technical Guide for Researchers

In the landscape of pharmaceutical research and development, a profound understanding of a compound's physicochemical properties is paramount to its successful formulation and therapeutic application. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, efficacy, and overall performance. This in-depth technical guide focuses on 1-Hydroxycyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, and explores the multifaceted nature of its solubility in a range of solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for assessing and predicting solubility.

Introduction to this compound

This compound (C₆H₁₀O₃, CAS No: 16841-19-3) is a white to off-white crystalline solid with a molecular weight of 130.14 g/mol .[1][2] Its structure, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group on a cyclopentane ring, imparts a unique combination of polarity and hydrogen bonding capabilities that significantly influence its solubility profile.[3] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pyridone-conjugated monobactam antibiotics with gram-negative activity.[4][5] Given its role in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation strategies.

The Theoretical Framework of Solubility: Beyond "Like Dissolves Like"

The age-old axiom "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. This principle is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[6]

The solubility of this compound is primarily dictated by its ability to form hydrogen bonds and engage in dipole-dipole interactions. The hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors, making the molecule inherently polar.[3] Consequently, it is expected to exhibit greater solubility in polar solvents that can participate in these interactions.

Hansen Solubility Parameters (HSP): A Quantitative Approach to Predicting Solubility

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more nuanced and quantitative framework.[5] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule, whether a solute or a solvent, can be characterized by a unique set of these three parameters, effectively defining a point for it in a three-dimensional "Hansen space." The principle underlying HSP is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Estimated Solubility of this compound

Due to the limited availability of experimental quantitative solubility data for this compound in a wide array of solvents, this guide utilizes the Hansen Solubility Parameter (HSP) approach to provide estimated solubility information. The HSP values for this compound have been calculated using a group contribution method, a widely accepted technique for estimating these parameters based on the molecule's functional groups.[7][8][9]

The calculated HSP values for this compound are presented in the table below, alongside the HSP values for a selection of common pharmaceutical solvents. The calculated distance (Ra) in Hansen space provides a predictive measure of solubility. A lower Ra value suggests a higher likelihood of good solubility.

| Solvent | Solvent Type | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Calculated Ra for this compound | Predicted Solubility |

| This compound (Calculated) | - | 17.0 | 10.0 | 15.0 | - | - |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 | 28.1 | Low |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 5.2 | High |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 8.3 | Moderate |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | 8.3 | Moderate |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | 9.8 | Moderate-Low |

| Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | 19.4 | Very Low |

| Toluene | Non-Polar | 18.0 | 1.4 | 2.0 | 16.1 | Very Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 8.4 | Moderate |

Disclaimer: The solubility predictions are based on calculated Hansen Solubility Parameters and should be considered as estimations. Experimental verification is recommended for critical applications.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are invaluable for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols outline two widely accepted methods for this purpose.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid ensures that the solution remains saturated throughout the experiment, which is a prerequisite for determining equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Extended Agitation: This ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

Equilibrium Solubility Method

This method is a variation of the shake-flask technique and is also widely used in pharmaceutical development.

Sources

- 1. This compound | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound. | 16841-19-3 [chemicalbook.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. kinampark.com [kinampark.com]

- 7. scispace.com [scispace.com]

- 8. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 9. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

Introduction: The Scientific Context of 1-Hydroxycyclopentanecarboxylic Acid

An In-Depth Technical Guide to the Safe Handling of 1-Hydroxycyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 16841-19-3) is a valuable fine chemical intermediate, frequently employed in complex organic syntheses, particularly within the pharmaceutical and agrochemical industries.[1] Its structural features make it a key building block for creating more complex molecules, including novel antibiotic candidates.[2] As with any reactive chemical intermediate, a thorough and nuanced understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond rote compliance to foster a culture of intrinsic safety.

Section 1: Hazard Identification and Risk Profile

The foundation of safe handling is a comprehensive understanding of the potential hazards. This compound presents a multi-faceted risk profile that demands careful consideration. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized starting point for this assessment.

GHS Classification Summary

The compound is classified with the signal word "Danger" or "Warning" depending on the supplier and concentration, reflecting its significant potential for harm if mishandled.[3][4] The primary hazards are summarized in the table below.

| Hazard Class | Hazard Statement | Causality and Experimental Insight |

| Acute Toxicity, Oral (Category 3/4) | H301: Toxic if swallowed[5] / H302: Harmful if swallowed[4] | The carboxylic acid and hydroxyl functionalities can interact with physiological systems if ingested. The primary risk is systemic toxicity. The "Toxic" classification necessitates immediate medical attention upon ingestion, as even small quantities can be life-threatening.[6] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] | As a weak organic acid, the compound can disrupt the skin's lipid barrier, leading to inflammation, redness, and discomfort upon prolonged or repeated contact. This is a common characteristic of carboxylic acids. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4][7] | The eyes are particularly vulnerable. Direct contact with the solid or dust can cause significant irritation, pain, and potential damage to the cornea due to the compound's acidic nature and physical properties. |

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[4] | Inhalation of airborne dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and inflammation. This is primarily a physical and chemical irritation response. |

Physical and Chemical Properties

Understanding the physical state and properties is crucial for anticipating its behavior in the laboratory environment.

| Property | Value | Implication for Handling |

| Appearance | Off-white to light brown solid[3] | As a solid, the primary exposure risk is through the generation of airborne dust during weighing and transfer. |

| Molecular Formula | C₆H₁₀O₃[4] | - |

| Molecular Weight | 130.14 g/mol [4][8] | - |

| Density | ~1.35 g/cm³[6] | - |

| pKa | Predicted around 4.05[3] | Indicates it is a weak organic acid, which is the basis for its irritant properties. |

| Solubility | Slightly soluble in water[3] | Spills may not be easily diluted with water. Organic solvents may be more effective for cleaning, but introduce their own hazards. |

Section 2: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves implementing engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure. The following protocols are designed as a self-validating system to ensure operator safety.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source, preventing dust and vapors from entering the laboratory atmosphere.

-

Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.[6] This is non-negotiable. The airflow will capture any generated dust, preventing inhalation.

-

Isolation: For larger-scale operations, glove boxes or other containment systems should be considered to fully isolate the material from the operator.

Standard Operating Procedure (SOP) for Handling

This step-by-step workflow is critical for ensuring procedural consistency and safety.

-

Preparation:

-

Designate a specific area within the fume hood for the handling procedure.

-

Ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily available.

-

Verify that an appropriate chemical spill kit and emergency eyewash/shower station are accessible and unobstructed.[9]

-

-

Donning PPE:

-

Wear appropriate PPE before entering the designated handling area. (See Section 2.3 for specifics).

-

-

Weighing and Transfer:

-

Post-Handling:

-

Carefully clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.

-

Dispose of all contaminated materials (weigh boats, gloves, wipes) in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[10]

-

Remove PPE in the correct order to avoid self-contamination (gloves first, then eye protection, then lab coat).

-

Wash hands thoroughly with soap and water after the procedure is complete.[10]

-

Caption: Risk assessment and control workflow for handling the compound.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for tears or holes before use.[6] Double-gloving is recommended for extended procedures.

-

Eye/Face Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may be required if there is a significant risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure that street clothes are fully covered.

-

Respiratory Protection: For situations where dust generation cannot be adequately controlled by ventilation (e.g., cleaning large spills), a full-face respirator with an appropriate particulate filter should be used.[6]

Section 3: Storage and Emergency Procedures

Proper storage is essential for maintaining chemical integrity and preventing accidents. A well-rehearsed emergency plan is critical for mitigating the consequences of an incident.

Storage Conditions

-

Container: Store in the original, tightly closed container.[6]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[3][6]

-

Incompatibilities: Store separately from strong oxidizing agents and strong bases, as these could trigger hazardous reactions.[10] The storage area should be clearly marked, and access restricted to authorized personnel.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is crucial.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops or persists.[10]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. [6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or physician immediately.[3][5] The H301 "Toxic if swallowed" classification underscores the urgency of this situation.

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[6]

-

Clean the spill area thoroughly with a suitable solvent and then water.

-

Caption: Logical flow of first-aid responses to chemical exposure.

References

- Vertex AI Search. (n.d.). Understanding the Properties and Handling of this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 16841-19-3.

- ChemBK. (2024). This compound.

- Angene Chemical. (2025). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 16841-19-3.

- Fisher Scientific. (2025). Safety Data Sheet.

- ChemicalBook. (2025). This compound.

- FDA Global Substance Registration System. (n.d.). This compound.

- Cayman Chemical. (2014). (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound. | 16841-19-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound DiscoveryCPR 16841-19-3 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. This compound DiscoveryCPR 16841-19-3 [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

The Versatile Virtuoso: 1-Hydroxycyclopentanecarboxylic Acid as a Cornerstone in Modern Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the construction of complex architectures with efficiency and elegance. 1-Hydroxycyclopentanecarboxylic acid, a seemingly unassuming bifunctional molecule, is one such cornerstone. Its inherent stereochemistry and the orthogonal reactivity of its hydroxyl and carboxylic acid moieties provide a powerful platform for the synthesis of a diverse array of spirocyclic systems, intricate heterocycles, and pharmacologically significant molecules. This technical guide, born from extensive experience in synthetic applications, delves into the core utility of this compound, offering not just protocols, but a deeper understanding of the causality behind its synthetic transformations.

I. Foundational Knowledge: Physicochemical Properties and Safety

A thorough understanding of a building block's intrinsic properties is paramount for its effective and safe utilization in any synthetic endeavor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16841-19-3 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 103-104 °C |

| Boiling Point | 136 °C at 25 Torr |

| pKa | ~4.05 |

| Solubility | Slightly soluble in water; soluble in many organic solvents |

Safety Profile: this compound is classified with a GHS signal word of 'Danger' and carries the hazard statement H301 (Toxic if swallowed). It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) prior to use.

II. The Genesis of a Building Block: Synthesis of this compound

The accessibility of a building block is a critical factor in its widespread adoption. A reliable and scalable synthesis of this compound is a prerequisite for its application in complex target-oriented synthesis. The most common and efficient laboratory-scale synthesis commences from cyclopentanone.

This synthetic pathway leverages the formation of a cyanohydrin, which is then protected in situ as a silyl ether. This transient protection facilitates purification and subsequent hydrolysis to the desired α-hydroxy acid.

An In-depth Technical Guide to 1-Hydroxycyclopentanecarboxylic Acid: From Historical Synthesis to a Key Building Block in Modern Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxycyclopentanecarboxylic acid, a seemingly unassuming small molecule, holds a significant place in the landscape of organic synthesis and medicinal chemistry. With the chemical formula C₆H₁₀O₃, this bifunctional molecule, featuring both a hydroxyl and a carboxylic acid group on a cyclopentane ring, serves as a versatile building block in the creation of more complex chemical entities.[1] Its true value, however, is most prominently realized in the innovative field of antibiotic development, particularly in the design of novel pyridone-conjugated monobactam antibiotics aimed at combating multidrug-resistant Gram-negative bacteria. This guide will provide a comprehensive overview of this compound, from its likely historical synthesis to its critical role in the development of next-generation antimicrobial agents.

I. The Genesis of a Molecule: A Look into the Historical Synthesis of this compound

While a singular, definitive publication marking the "discovery" of this compound remains elusive in historical records, its synthesis can be confidently inferred from the well-established principles of organic chemistry dating back to the late 19th and early 20th centuries. The most probable and historically significant route to this α-hydroxy acid is through the cyanohydrin reaction of cyclopentanone, followed by hydrolysis.

The cyanohydrin reaction, a nucleophilic addition of a cyanide anion to a carbonyl group, was a known and reliable method for the formation of α-hydroxy nitriles. The subsequent hydrolysis of the nitrile group to a carboxylic acid provided a straightforward pathway to α-hydroxy acids.

Likely Historical Synthesis Workflow: The Cyanohydrin Route

Caption: Probable historical synthesis of this compound.

Step-by-Step Protocol: Cyanohydrin Synthesis and Hydrolysis

-

Cyanohydrin Formation:

-

To a stirred solution of cyclopentanone in a suitable solvent (e.g., ethanol or water), a source of cyanide, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., sodium cyanide, NaCN), is added.

-

If using an alkali metal cyanide, a mineral acid (e.g., HCl) is typically added to generate HCN in situ.

-

The reaction mixture is stirred, often at reduced temperatures to control the exothermic reaction, to yield 1-hydroxycyclopentanecarbonitrile.

-

-

Nitrile Hydrolysis:

-

The resulting cyanohydrin is then subjected to hydrolysis. This is typically achieved by heating the compound in the presence of a strong acid (e.g., aqueous sulfuric or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

-

Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the nitrile carbon.

-

Upon completion of the hydrolysis and subsequent neutralization (if a basic hydrolysis was performed), this compound is isolated and purified.

-

This two-step, one-pot synthesis represents a highly efficient and historically significant method for the preparation of α-hydroxy carboxylic acids from readily available ketones.

II. A Modern Arsenal Against Resistance: The Role of this compound in Drug Development

The contemporary significance of this compound is intrinsically linked to the urgent global challenge of antibiotic resistance. This molecule has emerged as a key reagent in the synthesis of a new class of antibiotics: pyridone-conjugated monobactams . These innovative drugs are designed as "Trojan horse" antibiotics, also known as siderophore-drug conjugates, which cleverly exploit the iron uptake systems of bacteria to gain entry into the cell and exert their antibacterial effect.

Gram-negative bacteria are notoriously difficult to treat due to their protective outer membrane. To acquire essential nutrients like iron, they have evolved sophisticated transport systems that recognize and internalize iron-chelating molecules called siderophores. By attaching a siderophore-mimicking moiety, such as a hydroxypyridone, to an antibiotic, the drug can be actively transported into the bacterial cell, bypassing traditional resistance mechanisms like efflux pumps.

The Structural Significance of this compound

In the context of pyridone-conjugated monobactams, this compound serves as a crucial linker or spacer element. Its bifunctional nature allows it to be incorporated into the complex molecular architecture of these antibiotics, connecting the siderophore mimic to the monobactam core. The cyclopentyl ring provides a rigid and defined spatial orientation, which can be critical for the molecule's ability to be recognized and transported by bacterial siderophore receptors.

Illustrative Application: Synthesis of Pyridone-Conjugated Monobactam Antibiotics

While specific, publicly available synthetic routes for commercial antibiotics are often proprietary, the general scheme for the incorporation of this compound can be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of a siderophore-monobactam conjugate.

Key Synthetic Steps:

-

Activation of this compound: The carboxylic acid group of this compound is typically activated to facilitate amide bond formation. This can be achieved using standard peptide coupling reagents.

-

Coupling to the Siderophore Mimic: The activated linker is then reacted with the hydroxypyridone moiety to form a stable conjugate.

-

Coupling to the Monobactam Core: The remaining functional group on the linker-siderophore conjugate (often the hydroxyl group of the original this compound, which may be further functionalized) is then coupled to the monobactam antibiotic core.

This modular approach allows for the synthesis of a variety of antibiotic conjugates with different siderophore mimics and monobactam cores, enabling the exploration of structure-activity relationships and the optimization of antibacterial potency and spectrum.

III. Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molar Mass | 130.14 g/mol |

| Melting Point | 103-104 °C |

| Boiling Point | 136 °C (at 25 Torr) |

| Density | 1.350 g/cm³ |

| pKa | ~4.05 (Predicted) |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Conclusion

This compound, a molecule with humble synthetic origins rooted in classic organic reactions, has transitioned into a sophisticated and vital tool in the modern fight against antibiotic resistance. Its unique structural features and bifunctionality make it an ideal component in the design of "Trojan horse" antibiotics, which represent a promising strategy for overcoming the formidable defenses of Gram-negative bacteria. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and applications of this compound is essential for the continued innovation of life-saving antimicrobial therapies. The journey of this molecule from a likely laboratory curiosity to a key player in medicinal chemistry underscores the enduring power of fundamental organic synthesis in addressing contemporary healthcare challenges.

References

-

This compound. PubChem. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Hydroxycyclopentanecarboxylic Acid and its Common Derivatives

Introduction: The Strategic Value of the Cyclopentane Scaffold in Molecular Design

The cyclopentane ring, a fundamental carbocyclic structure, represents a cornerstone in the design of bioactive molecules. Its unique conformational properties, offering a blend of rigidity and flexibility, make it a privileged scaffold in medicinal chemistry and agrochemical research.[1] This guide provides an in-depth technical exploration of 1-hydroxycyclopentanecarboxylic acid, a key building block that embodies the synthetic versatility of the cyclopentane motif. We will delve into the synthesis of this parent compound and its principal derivatives—esters and amides—elucidating the chemical principles that underpin these transformations. Furthermore, we will examine the applications of these molecules, with a particular focus on their role in the development of novel therapeutic agents and crop protection solutions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this compound and its derivatives.

The Core Moiety: this compound

This compound (CAS 16841-19-3) is a white to off-white solid at room temperature.[2] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a five-membered ring, provides a versatile platform for a wide range of chemical modifications.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | [4] |

| Molecular Weight | 130.14 g/mol | [4] |

| Melting Point | 103-104 °C | [5] |

| pKa | ~4.05 (Predicted) | [5] |

| Solubility | Slightly soluble in water | [2] |

| Appearance | Off-white to light brown solid | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrolysis of a cyanohydrin precursor derived from cyclopentanone. This multi-step process is a robust and scalable method for producing the target molecule.

Caption: Synthesis of this compound from Cyclopentanone.

This protocol is adapted from established procedures for the hydrolysis of cyanohydrins.[6]

-

Step 1: Formation of 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile.

-

Rationale: The reaction of cyclopentanone with trimethylsilyl cyanide provides a protected cyanohydrin intermediate. The trimethylsilyl group is a good protecting group for the hydroxyl function and facilitates the reaction.

-

Procedure: To a stirred solution of cyclopentanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-process Control: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

-

Step 2: Hydrolysis to this compound.

-

Rationale: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid is a classic and effective transformation. The use of a strong acid like hydrochloric acid in acetic acid provides the necessary conditions for this conversion.[6] The acidic conditions also cleave the trimethylsilyl protecting group.

-

Procedure: Dissolve the crude 1-((trimethylsilyl)oxy)cyclopentane-1-carbonitrile (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).[6] Heat the solution at 80 °C for 4 hours.[6]

-

In-process Control: The progress of the hydrolysis can be monitored by TLC or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.

-

-

Step 3: Isolation and Purification.

-

Rationale: A simple work-up procedure involving concentration and precipitation is often sufficient to isolate the product in high purity.

-

Procedure: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents. The resulting residue is the crude this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary. The product is typically obtained as a white solid.[6]

-

Common Derivatives and Their Synthesis

The presence of both a hydroxyl and a carboxylic acid group allows for the straightforward synthesis of a variety of derivatives, primarily esters and amides. These derivatives are of significant interest in drug discovery and agrochemical development due to their altered physicochemical properties and biological activities.

Caption: Common Derivatization Pathways of this compound.

Ester Derivatives: A Case Study of Spiromesifen

Esterification of this compound is a common strategy to modify its properties. A prominent example of a commercially successful derivative is the insecticide and acaricide, spiromesifen.

The ethyl ester of this compound is a key intermediate in the synthesis of spiromesifen.

-

Detailed Experimental Protocol:

-

Rationale: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a direct and efficient method for synthesizing esters. Concentrated sulfuric acid is a common and effective catalyst for this reaction.

-

Procedure: To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid. Stir the reaction mixture at reflux for 4-6 hours.

-

In-process Control: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting carboxylic acid.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 1-hydroxycyclopentanecarboxylate. The product can be purified by column chromatography on silica gel if necessary.

-

Spiromesifen is a potent insecticide and acaricide that acts by inhibiting lipid biosynthesis in target pests.[7] Specifically, it targets the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway.[8]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound. synthesis - chemicalbook [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation into the Stability of 1-Hydroxycyclopentanecarboxylic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive theoretical framework for assessing the stability of 1-Hydroxycyclopentanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and computational methodologies required to predict and understand the decomposition pathways of this important chemical entity. By elucidating the causality behind theoretical choices, this guide serves as a self-validating system for conducting robust computational analyses.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₆H₁₀O₃, is a versatile organic compound.[1][2] It serves as a crucial reagent in the synthesis of various chemical compounds, including pyridone-conjugated monobactam antibiotics that exhibit gram-negative activity.[3] Its structure, featuring a hydroxyl and a carboxylic acid group on the same carbon of a cyclopentane ring, presents unique stereochemical and reactive properties.[2] Understanding the intrinsic stability of this molecule is paramount for its application in pharmaceutical synthesis and for defining its storage and handling conditions.

The Imperative for Theoretical Stability Analysis

Before embarking on extensive experimental trials, theoretical and computational studies offer an invaluable in-silico platform to probe the stability of a molecule. These studies provide deep mechanistic insights into potential decomposition pathways, reaction kinetics, and thermodynamics. For a molecule like this compound, theoretical analysis can predict its susceptibility to degradation under various conditions, thereby guiding experimental design and preventing unforeseen reactivity. This proactive approach is a cornerstone of modern, efficient drug development and chemical process optimization.

A Proposed Framework for Theoretical Stability Assessment

This section details a robust computational workflow designed to investigate the stability of this compound. The choice of methods and parameters is justified to ensure scientific rigor and reproducibility.

Computational Methodology: A Step-by-Step Protocol

A multi-faceted approach employing quantum chemical calculations is proposed to thoroughly investigate the stability of this compound.

Protocol 1: Computational Stability Analysis Workflow

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Geometry Optimization: Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X for good balance of accuracy and computational cost) and a Pople-style basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure and intramolecular interactions.

-

Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Identification of Decomposition Pathways:

-

Decarboxylation: As a carboxylic acid, the most probable decomposition route is decarboxylation, leading to the formation of cyclopentanol and carbon dioxide.[4][5] This pathway is often facilitated by heat.[6]

-

Dehydration: The presence of a hydroxyl group suggests the possibility of dehydration to form an unsaturated carboxylic acid.

-

-

Transition State (TS) Searching: For each proposed decomposition pathway, locate the transition state structure using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

-

TS Verification: Perform a frequency analysis on the located transition state to confirm it is a first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency should represent the reaction coordinate of the decomposition.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure the located transition state connects the reactant (this compound) to the desired products of decomposition, perform IRC calculations in both the forward and reverse directions from the transition state.

-

Calculation of Activation Energies: The activation energy (ΔG‡) for each decomposition pathway can be calculated as the difference in Gibbs free energy between the transition state and the reactant. This value is critical for determining the kinetic stability of the molecule.

-

Solvent Effects: To model the stability in a more realistic environment, incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM).

Caption: A generalized workflow for the computational stability analysis of this compound.

Potential Decomposition Pathways and Their Mechanistic Underpinnings

Decarboxylation: A Thermally Driven Process

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[4] While this reaction can be slow for many carboxylic acids, it can be accelerated by the presence of a beta-carbonyl group.[5][7][8] In the case of this compound, although not a beta-keto acid, the presence of the alpha-hydroxyl group and the cyclic structure may influence the energetics of decarboxylation. The reaction proceeds through a cyclic transition state.[5]

Caption: Proposed decarboxylation pathway of this compound.

Dehydration: An Alternative Degradation Route

The elimination of a water molecule from this compound would lead to the formation of cyclopent-1-ene-1-carboxylic acid. This reaction is typically acid-catalyzed and involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the double bond.

Interpreting Computational Data: A Guide to Stability Prediction

The primary outputs of the proposed computational study will be thermodynamic and kinetic data.

| Parameter | Significance for Stability |

| Gibbs Free Energy of Reaction (ΔG_rxn) | A negative value indicates that the decomposition is thermodynamically favorable (spontaneous). |

| Activation Energy (ΔG‡) | A high activation energy suggests that the molecule is kinetically stable, as a significant amount of energy is required to initiate decomposition. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. Lower BDE for key bonds (e.g., C-C bond of the carboxyl group) can indicate a point of instability. |

A comprehensive analysis of these parameters will provide a detailed picture of the stability of this compound. For instance, a high activation barrier for decarboxylation would suggest that the compound is stable under thermal stress.

The Role of the Molecular Environment: Solvent and Substituent Effects

The stability of this compound can be significantly influenced by its environment.

-

Solvent Effects: Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy for certain decomposition pathways. The use of a PCM in the computational model will account for these effects.

-

Substituent Effects: The addition of electron-withdrawing or electron-donating groups to the cyclopentane ring could alter the electronic properties of the molecule, thereby impacting its stability. A systematic computational study of substituted analogues could provide valuable structure-stability relationships.

Experimental Validation: Bridging Theory and Practice

The predictions from the theoretical studies should ideally be validated through experimental techniques.

-

Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of thermal decomposition.[9]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about the temperature at which decarboxylation (loss of CO₂) or dehydration (loss of H₂O) occurs.

-

Isothermal Stability Studies: Storing the compound at various temperatures and monitoring its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) can provide experimental kinetic data to compare with the calculated activation energies.

Conclusion: A Roadmap for Understanding Stability

This guide has outlined a comprehensive theoretical framework for investigating the stability of this compound. By employing rigorous computational methodologies, researchers can gain a deep, mechanistic understanding of its potential decomposition pathways. This knowledge is crucial for optimizing its synthesis, formulation, and storage, particularly in the context of its application in drug development. The synergy between theoretical predictions and experimental validation will ultimately lead to a more complete and robust understanding of the chemical behavior of this important molecule.

References

-

ChemBK. This compound. [Link]

- Google Patents.

-

ResearchGate. Thermal stability analysis of acetohydroxamic acid. [Link]

-

YouTube. Decarboxylation Reaction Mechanism. [Link]

-

YouTube. Decarboxylation Explained, Reaction and Mechanism. [Link]

-

YouTube. Decarboxylation: General Mechanism. [Link]

-

National Center for Biotechnology Information. This compound | C6H10O3 | CID 117177 - PubChem. [Link]

-

Wikipedia. Decarboxylation. [Link]

-

MDPI. A Study of Thermal Stability of Hydroxyapatite. [Link]

-

Office of Scientific and Technical Information. Thermal Stability of Acetohydroxamic Acid/Nitric Acid Solutions. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

-

National Center for Biotechnology Information. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem. [Link]

-

National Center for Biotechnology Information. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem. [Link]

-

National Center for Biotechnology Information. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem. [Link]

-

Springer. Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. [Link]

-

PubMed. Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound. | 16841-19-3 [chemicalbook.com]

- 4. Decarboxylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Acidity and pKa of 1-Hydroxycyclopentanecarboxylic acid

An In-depth Technical Guide to the Acidity and pKa of 1-Hydroxycyclopentanecarboxylic Acid

Abstract

This compound is an α-hydroxy acid (AHA) featuring a cyclopentyl backbone. As with other members of the AHA family, its acidity is significantly influenced by the presence of the α-hydroxyl group adjacent to the carboxylic acid moiety. This guide provides a detailed examination of the theoretical principles governing its acidity, including inductive effects and the critical role of intramolecular hydrogen bonding in stabilizing the carboxylate conjugate base. We present established methodologies for the experimental determination of its acid dissociation constant (pKa), focusing on potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers and professionals in chemistry and drug development, offering both a robust theoretical framework and actionable experimental protocols for the precise characterization of this and similar molecules.

Introduction: The Significance of α-Hydroxy Acids

α-Hydroxy acids (AHAs) are a class of carboxylic acids characterized by a hydroxyl group on the carbon atom immediately adjacent (the α-position) to the carboxyl group.[1] This structural motif is found in numerous naturally occurring and synthetic compounds of significant interest in the cosmetic, pharmaceutical, and chemical industries.[2][3] Well-known examples include glycolic acid, lactic acid, and citric acid.[1] Their utility often stems from their unique acidity and chemical reactivity.

This compound (C₆H₁₀O₃) is a member of this class, incorporating a five-membered carbocyclic ring.[4] Its structure presents a constrained conformation that influences the interplay of functional groups. Understanding its acidity, quantified by the pKa value, is fundamental for its application in synthesis, formulation, and biological contexts, as the ionization state of a molecule dictates properties such as solubility, reactivity, and bioavailability.[5][6] This guide delves into the factors that determine its acidity and the precise methods for its measurement.

Theoretical Framework: Factors Governing Acidity

The acidity of any carboxylic acid is defined by the equilibrium of its dissociation in a solvent, typically water:

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The acid dissociation constant (Ka) is the equilibrium constant for this reaction, and its negative logarithm, the pKa, is the conventional scale for expressing acid strength.[7] A lower pKa value signifies a stronger acid.

Foundational Acidity of Carboxylic Acids

Carboxylic acids are significantly more acidic than alcohols (pKa ~16-18) primarily due to the resonance stabilization of the carboxylate anion (R-COO⁻).[8][9] Upon deprotonation, the negative charge is delocalized across both oxygen atoms, spreading the charge and stabilizing the conjugate base.[9] This stabilization favors the dissociation of the proton, resulting in typical pKa values around 4-5 for simple alkyl carboxylic acids.[10]

The Influence of the α-Hydroxy Group

This compound, as an AHA, is a stronger acid than its non-hydroxylated counterpart, cyclopentanecarboxylic acid. This enhanced acidity is attributed to two primary electronic effects that stabilize the carboxylate conjugate base.

-

Inductive Effect: The oxygen atom of the α-hydroxyl group is highly electronegative. It exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds, pulling electron density away from the carboxylate group.[9][11] This dispersal of the negative charge on the conjugate base increases its stability, thereby strengthening the acid.[8]

-

Intramolecular Hydrogen Bonding: Upon deprotonation of the carboxylic acid, the resulting carboxylate anion can be further stabilized by the formation of an intramolecular hydrogen bond with the adjacent α-hydroxyl group.[2] The hydrogen of the hydroxyl group acts as a donor, and one of the carboxylate oxygens acts as an acceptor, forming a stable five-membered ring structure. This internal solvation stabilizes the conjugate base, shifting the equilibrium towards dissociation and lowering the pKa.[12][13] This effect is a hallmark of α-hydroxy acids and a major contributor to their enhanced acidity.

Based on computational predictions, the pKa of this compound is estimated to be approximately 4.05 .[6][14][15] This value reflects the combined influence of the inductive and hydrogen-bonding effects.

Experimental pKa Determination

While computational predictions provide a valuable estimate, the definitive pKa of a compound must be determined experimentally. The ionization constant is a critical parameter that can be influenced by factors such as solvent, temperature, and ionic strength.[16] Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely adopted methods for this purpose.[17][18]

Method 1: Potentiometric Titration